3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with the molecular formula C21H20O6 . It contains a total of 49 bonds, including 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring attached to a methoxyphenyl group and a dimethylpropanoate group . The InChI string representation of the molecule isInChI=1S/C21H20O6/c1-21(2,3)20(23)26-13-9-10-14-17(11-13)25-12-18(19(14)22)27-16-8-6-5-7-15(16)24-4/h5-12H,1-4H3
.
科学的研究の応用
Synthesis and Reactions :
- Pimenova et al. (2003) explored the synthesis of related compounds through reactions with aniline, o-phenylenediamine, and o-aminophenol. They also investigated the thermal cyclization of these esters, leading to the formation of various complex molecules (Pimenova, Krasnych, Goun, & Miles, 2003).
Crystal Structure Analysis :
- Chantrapromma et al. (2005) studied a modified rotenoid compound, examining its crystal structure. This research contributes to understanding the molecular configuration of related chromene compounds (Chantrapromma, Fun, Pullaput, Wongtap, Dejmanee, & Chantrapromma, 2005).
Catalytic Applications :
- Prado, Janin, & Bost (2006) reported on the ytterbium triflate-catalysed preparation of related chromenes, demonstrating the potential of these compounds in catalysis and organic synthesis (Prado, Janin, & Bost, 2006).
Ligand Formation in Metal Complexes :
- Budzisz, Małecka, & Nawrot (2004) explored the reaction of related chromones with N-methylhydrazine, leading to the formation of pyrazoles used as ligands in platinum(II) and palladium(II) metal complexes. This application is crucial in the field of coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
Pharmaceutical Research :
- Kemnitzer et al. (2004) identified a derivative of 4H-chromene as a potent apoptosis inducer, highlighting the potential pharmaceutical applications of these compounds in cancer therapy (Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004).
特性
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHFDAJXXMNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。